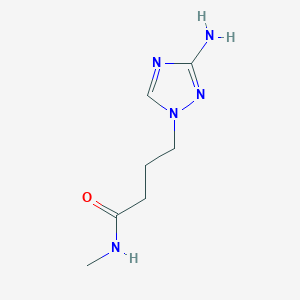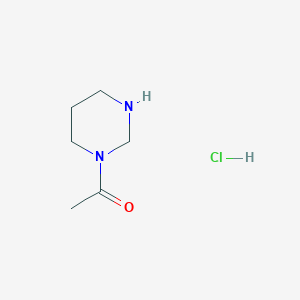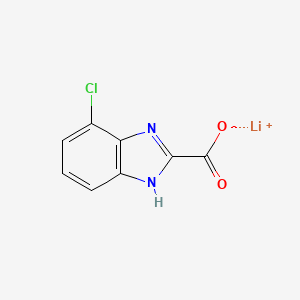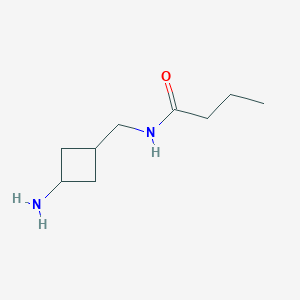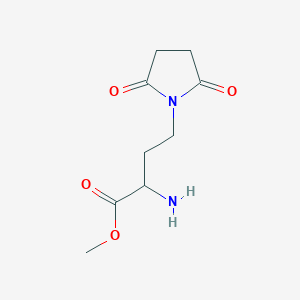
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H16O4S This compound features a unique structure that includes a cyclopentane ring attached to a carboxylic acid group and a tetrahydrothiophene ring with a sulfone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the reaction of 1,3-dithiolane with a suitable oxidizing agent to form the sulfone group.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.
Coupling Reaction: The final step involves coupling the tetrahydrothiophene ring with the cyclopentane ring through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: Thiol derivatives.
Substitution: Esters, amides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring and a tetrahydrothiophene ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H16O4S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4S/c11-9(12)10(4-1-2-5-10)8-3-6-15(13,14)7-8/h8H,1-7H2,(H,11,12) |
Clave InChI |
IWJYBOIZZREVPD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2CCS(=O)(=O)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



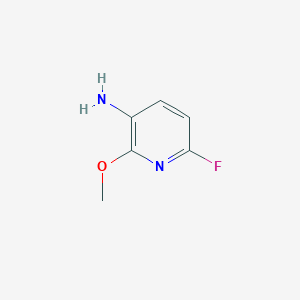
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
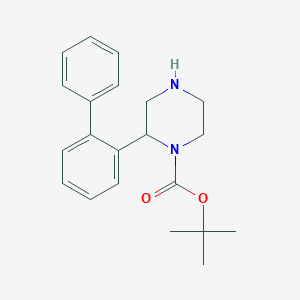
![tert-butylN-[2-(3-aminopropoxy)ethyl]carbamatehydrochloride](/img/structure/B15311968.png)
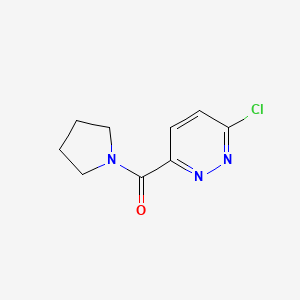
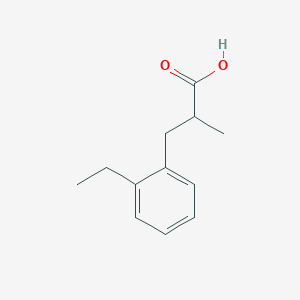

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B15311990.png)
